N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a carboxamide group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with 4-phenylpiperazine to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide include:
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C19H20ClFN4O2 |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H20ClFN4O2/c20-16-12-14(6-7-17(16)21)23-18(26)13-22-19(27)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,22,27)(H,23,26) |
InChI Key |
PNIYDWMTZHLSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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